molecular formula C16H25Cl2N3O B2365564 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride CAS No. 1609399-96-3

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride

Cat. No.: B2365564
CAS No.: 1609399-96-3
M. Wt: 346.3
InChI Key: DRKHMDPUYRQOCU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis typically involves:

    Formation of Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring.

    Introduction of Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine moiety can be replaced or modified using different reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The benzoxazole ring and piperidine moiety play crucial roles in binding to these targets, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(5-Tert-butyl-1,3-benzoxazol-2-yl)-4-piperidinamine dihydrochloride can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which provides distinct reactivity and binding properties compared to its analogs .

Properties

IUPAC Name

1-(5-tert-butyl-1,3-benzoxazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O.2ClH/c1-16(2,3)11-4-5-14-13(10-11)18-15(20-14)19-8-6-12(17)7-9-19;;/h4-5,10,12H,6-9,17H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKHMDPUYRQOCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)N3CCC(CC3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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